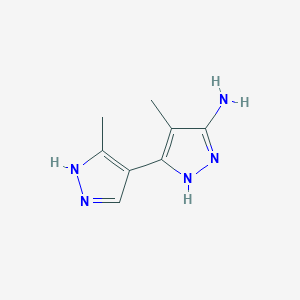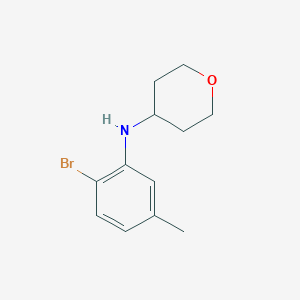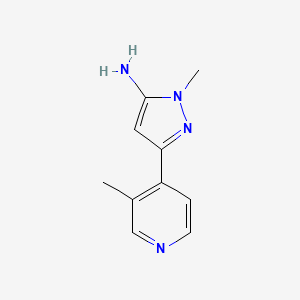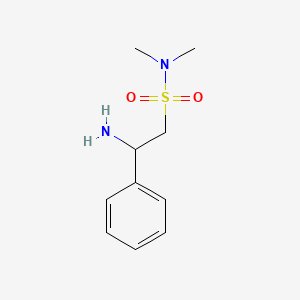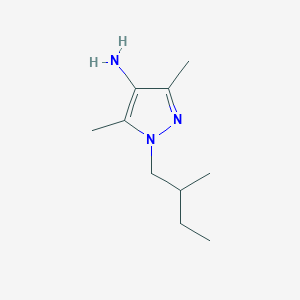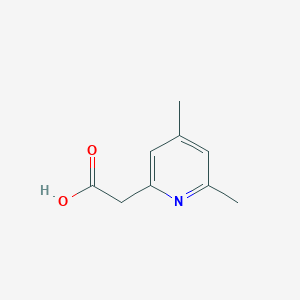
(4,6-Dimethyl-2-pyridinyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Dimethyl-2-pyridinyl)acetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 4 and 6 on the pyridine ring and an acetic acid group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-2-pyridinyl)acetic acid typically involves the functionalization of a pyridine ring. One common method is the reaction of 4,6-dimethylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic substitution mechanism, where the acetic anhydride acts as the acylating agent, introducing the acetic acid group at the 2-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
(4,6-Dimethyl-2-pyridinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized pyridine derivatives.
科学的研究の応用
(4,6-Dimethyl-2-pyridinyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (4,6-Dimethyl-2-pyridinyl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4,6-Dimethyl-2-pyridinyl)methanol: Similar structure but with a hydroxyl group instead of an acetic acid group.
(4,6-Dimethyl-2-pyridinyl)amine: Contains an amine group instead of an acetic acid group.
(4,6-Dimethyl-2-pyridinyl)aldehyde: Features an aldehyde group in place of the acetic acid group.
Uniqueness
(4,6-Dimethyl-2-pyridinyl)acetic acid is unique due to the presence of the acetic acid group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
2-(4,6-dimethylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-7(2)10-8(4-6)5-9(11)12/h3-4H,5H2,1-2H3,(H,11,12) |
InChIキー |
IQWFZPGUHUYVJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)
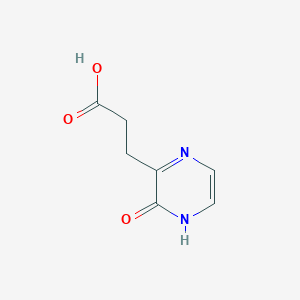
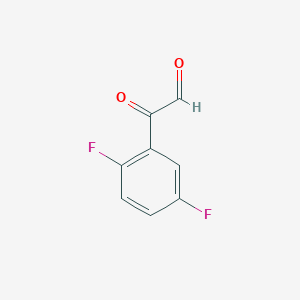
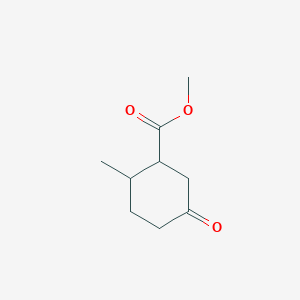
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)

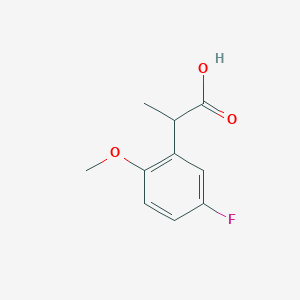
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
